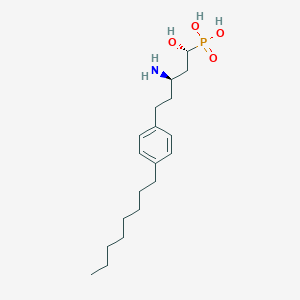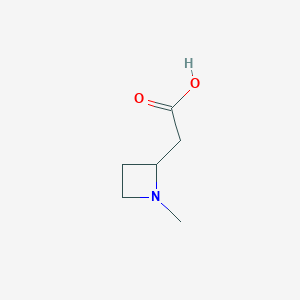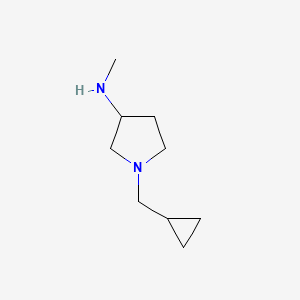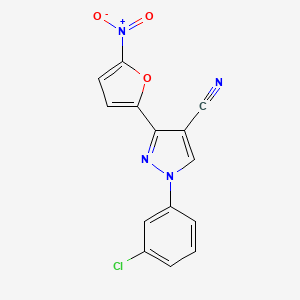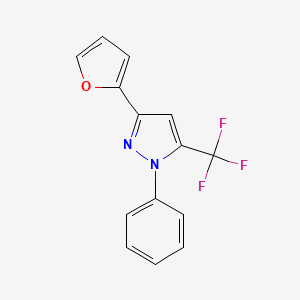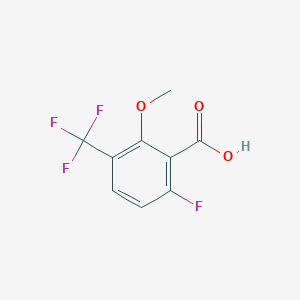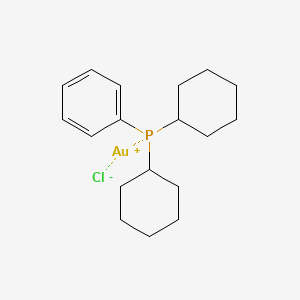![molecular formula C10H9NO2 B12869700 7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)
7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one can be achieved through several synthetic routes. One common method involves the Clauson-Kaas reaction, where 7-amino-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] are reacted with 2,5-dimethoxytetrahydrofuran in an acetic acid medium at 90°C for 48 hours . This reaction yields the desired heterocyclic system in moderate to high yields.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: Used in materials science for developing new polymers and advanced materials
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy Mitragynine: Found in Mitragyna speciosa, this compound shares a similar hydroxyl group but differs in its overall structure and biological activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a pyrrole ring and have been studied for their potential as fibroblast growth factor receptor inhibitors.
Uniqueness
7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one is unique due to its combination of a cycloheptane ring with a pyrrole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
8-hydroxy-3-methyl-1H-cyclohepta[b]pyrrol-7-one |
InChI |
InChI=1S/C10H9NO2/c1-6-5-11-9-7(6)3-2-4-8(12)10(9)13/h2-5,11H,1H3,(H,12,13) |
InChI Key |
TUZNWBLANTXYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C(C(=O)C=CC=C12)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


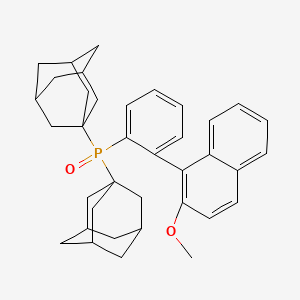

![4-Ethoxybenzo[d]oxazole-2-carbonitrile](/img/structure/B12869624.png)
![2-(Bromomethyl)-6-nitrobenzo[d]oxazole](/img/structure/B12869627.png)

